molecular formula C8H12O2 B123514 2-Ethenyl-5-oxohexanal CAS No. 157992-97-7

2-Ethenyl-5-oxohexanal

Katalognummer B123514
CAS-Nummer: 157992-97-7
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: QKADBDBYQFPMHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethenyl-5-oxohexanal, also known as 2-EHO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a member of the aldehyde family and has a unique structure that makes it an attractive target for synthesis and research.

Wirkmechanismus

The mechanism of action of 2-Ethenyl-5-oxohexanal is not fully understood, but it is believed to act through several pathways. In cancer cells, 2-Ethenyl-5-oxohexanal has been shown to induce apoptosis by activating the caspase pathway. Additionally, 2-Ethenyl-5-oxohexanal has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, making it a potential candidate for the treatment of inflammatory diseases.

Biochemische Und Physiologische Effekte

2-Ethenyl-5-oxohexanal has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-Ethenyl-5-oxohexanal has antioxidant properties and can scavenge free radicals. Additionally, 2-Ethenyl-5-oxohexanal has been shown to inhibit the production of reactive oxygen species, which can cause cellular damage.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-Ethenyl-5-oxohexanal in lab experiments is its unique structure, which makes it an attractive target for synthesis and research. Additionally, 2-Ethenyl-5-oxohexanal has been shown to have a wide range of potential applications, making it a versatile compound for research. However, one of the limitations of using 2-Ethenyl-5-oxohexanal in lab experiments is its potential toxicity. While 2-Ethenyl-5-oxohexanal has been shown to have several potential therapeutic applications, it can also be toxic at high concentrations.

Zukünftige Richtungen

There are several future directions for research on 2-Ethenyl-5-oxohexanal. One potential direction is the development of new cancer treatments based on 2-Ethenyl-5-oxohexanal. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethenyl-5-oxohexanal and its potential applications in medicine, agriculture, and materials science. Furthermore, research is needed to determine the toxicity of 2-Ethenyl-5-oxohexanal and its potential side effects in humans and animals. Overall, 2-Ethenyl-5-oxohexanal is a promising compound for research, and further studies are needed to fully understand its potential applications.

Synthesemethoden

The synthesis of 2-Ethenyl-5-oxohexanal can be achieved through several methods, including the oxidation of 2-hexenal and the aldol condensation of acetaldehyde and acrolein. One of the most common methods for synthesizing 2-Ethenyl-5-oxohexanal is the reaction of acrolein and acetaldehyde in the presence of a catalyst, such as sodium hydroxide. This reaction produces 2-Ethenyl-5-oxohexanal as the main product, along with some side products.

Wissenschaftliche Forschungsanwendungen

2-Ethenyl-5-oxohexanal has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Ethenyl-5-oxohexanal has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, 2-Ethenyl-5-oxohexanal has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In agriculture, 2-Ethenyl-5-oxohexanal has been studied for its potential as a natural pesticide. It has been shown to have insecticidal properties against several insect species, including the western flower thrips and the cotton bollworm. Furthermore, 2-Ethenyl-5-oxohexanal has been shown to have herbicidal properties against several weed species, making it a potential candidate for the development of new herbicides.
In materials science, 2-Ethenyl-5-oxohexanal has been studied for its potential as a building block for the synthesis of new materials. It has been used as a starting material for the synthesis of new polymers and has been shown to have potential as a precursor for the synthesis of metal-organic frameworks.

Eigenschaften

CAS-Nummer

157992-97-7

Produktname

2-Ethenyl-5-oxohexanal

Molekularformel

C8H12O2

Molekulargewicht

140.18 g/mol

IUPAC-Name

2-ethenyl-5-oxohexanal

InChI

InChI=1S/C8H12O2/c1-3-8(6-9)5-4-7(2)10/h3,6,8H,1,4-5H2,2H3

InChI-Schlüssel

QKADBDBYQFPMHP-UHFFFAOYSA-N

SMILES

CC(=O)CCC(C=C)C=O

Kanonische SMILES

CC(=O)CCC(C=C)C=O

Synonyme

Hexanal, 2-ethenyl-5-oxo- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.